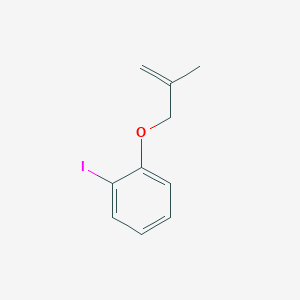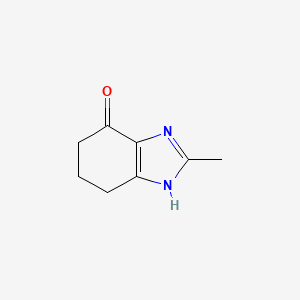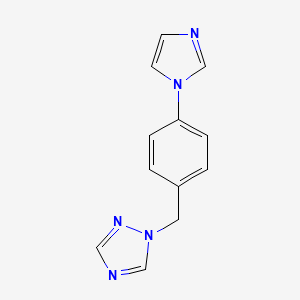
1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene
Descripción general
Descripción
1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene, also known as ITB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ITB is a heterocyclic compound that contains both imidazole and triazole rings, making it a unique and versatile molecule. In
Aplicaciones Científicas De Investigación
1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has been studied extensively for its potential applications in scientific research. One area of research where 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has shown promise is in the development of new drugs for the treatment of cancer. 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has been shown to have anticancer properties, and researchers are exploring ways to use this compound to develop new cancer treatments. Additionally, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has been studied as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell division. By inhibiting this enzyme, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has been shown to have anti-inflammatory properties and can help reduce inflammation in the body. Additionally, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has been shown to have antioxidant properties, which can help protect the body from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a variety of research applications. Additionally, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene is relatively easy to synthesize, making it an accessible compound for researchers. However, there are also limitations to using 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene in lab experiments. One limitation is that 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene is a complex molecule, and its synthesis requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene. One area of research is the development of new drugs based on 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene. Researchers are exploring ways to modify 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene to enhance its anticancer properties and reduce its toxicity. Additionally, researchers are studying the potential applications of 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are exploring ways to use 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene as a tool for studying the mechanisms of cancer and other diseases at the molecular level.
Conclusion
In conclusion, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene is a unique and versatile compound that has shown promise in scientific research. Its potential applications in the development of new drugs and the treatment of various diseases make it an exciting area of research. While there is still much to learn about 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene, its properties and potential applications make it a compound worth studying in depth.
Propiedades
IUPAC Name |
1-[(4-imidazol-1-ylphenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-3-12(16-6-5-13-9-16)4-2-11(1)7-17-10-14-8-15-17/h1-6,8-10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICUPGUQIXFFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
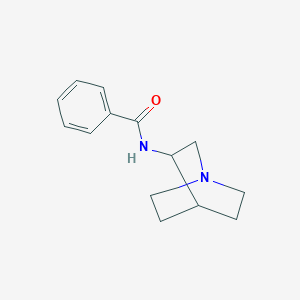
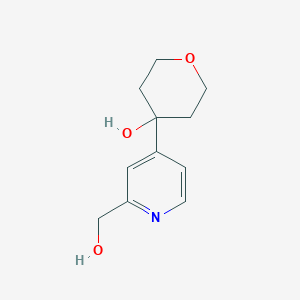
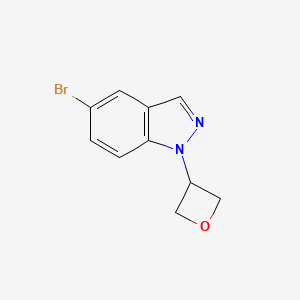
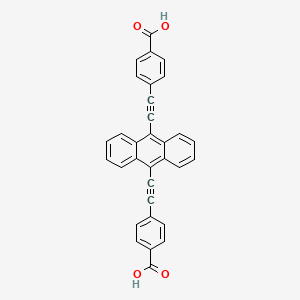

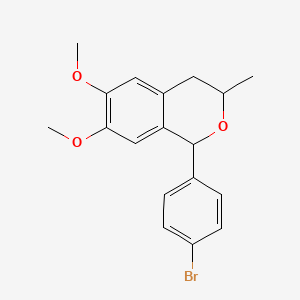
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3322929.png)
![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B3322947.png)
